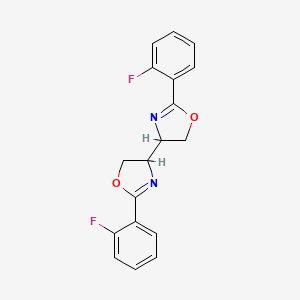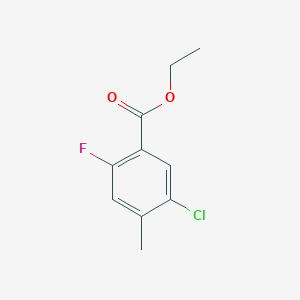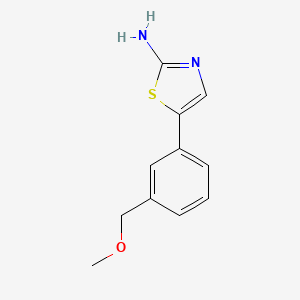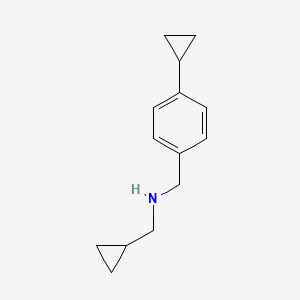
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C8H6Na2O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3,4-dicarboxylic acid as the primary starting material.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester derivative.
Oxidation: The thiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 3 and 4 positions.
Neutralization: The resulting dihydroxy compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of thiophene-3,4-dicarboxylic acid are esterified in industrial reactors.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Automated Neutralization: The neutralization process is automated to maintain precise control over the pH and yield of the final product.
化学反应分析
Types of Reactions: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form thiophene-3,4-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into thiophene-3,4-diol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Thiophene-3,4-dioxide derivatives.
Reduction Products: Thiophene-3,4-diol derivatives.
Substitution Products: Halogenated thiophene derivatives.
科学研究应用
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
作用机制
The mechanism of action of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.
相似化合物的比较
- Disodium 2,5-bis(methoxycarbonyl)thiophene-3,4-diolate
- Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Comparison: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in organic electronics and materials science.
属性
分子式 |
C8H8Na2O6S |
|---|---|
分子量 |
278.19 g/mol |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;; |
InChI 键 |
ZJTBQUZDXYGWOG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


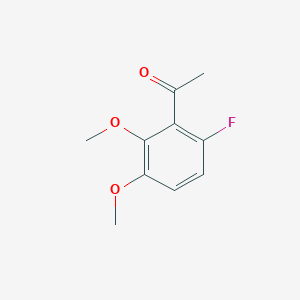

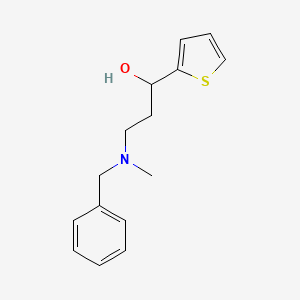
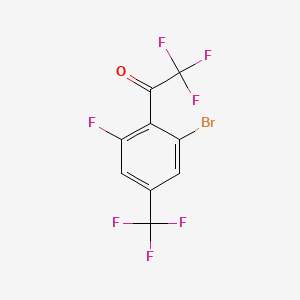
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)
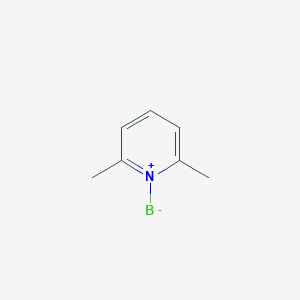
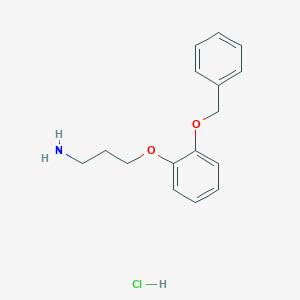
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)

